3-Methyl-8-azabicyclo[3.2.1]octan-3-ol
Description
Contextualization within Tropane (B1204802) Alkaloid Chemistry and its Significance
The study of 3-Methyl-8-azabicyclo[3.2.1]octan-3-ol is rooted in the rich field of tropane alkaloid chemistry. Tropane alkaloids are a class of naturally occurring compounds characterized by the 8-azabicyclo[3.2.1]octane nucleus. nih.govresearchgate.net This family of molecules, which includes well-known substances such as atropine (B194438) and cocaine, has been a cornerstone of pharmacology and medicinal chemistry for centuries due to their profound physiological effects. nih.govresearchgate.net
While most naturally occurring tropane alkaloids are esters of the secondary alcohol tropine (B42219) (8-methyl-8-azabicyclo[3.2.1]octan-3-ol) or its stereoisomer pseudotropine, synthetic derivatives have been created to explore new therapeutic possibilities. nih.govmdpi.com this compound is one such synthetic derivative. It is distinguished by the presence of both a methyl group and a hydroxyl group at the C-3 position of the tropane skeleton, forming a tertiary alcohol. This structural modification is significant as it alters the molecule's polarity, steric profile, and hydrogen bonding capabilities compared to its naturally occurring secondary alcohol counterparts.
The synthesis of this compound and its analogues is often achieved through the reaction of a ketone precursor, such as N-Boc-nortropinone or a substituted tropinone (B130398), with an organometallic reagent like methylmagnesium bromide. acs.org This reaction introduces the methyl group at the C-3 position, converting the ketone into a tertiary alcohol. The creation of such analogues allows researchers to investigate how modifications to the tropane core affect interactions with biological targets. For instance, derivatives of this compound have been synthesized and studied as key intermediates in the development of selective androgen receptor modulators (SARMs), highlighting the compound's relevance in contemporary medicinal chemistry research aimed at creating novel therapeutics. acs.org
Table 1: Comparison of Related Tropane Structures
| Compound Name | Structure | Key Feature |
|---|---|---|
| Tropine | Secondary Alcohol | N-methyl, 3-hydroxy |
| Tropinone | Ketone | N-methyl, 3-oxo |
Broad Academic and Research Interest in the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane scaffold, the core of this compound, is of immense interest to the academic and pharmaceutical research communities. researchgate.net Its rigid, bicyclic structure provides a unique three-dimensional framework that is ideal for designing molecules that can bind with high specificity to various biological targets. researchgate.net This structural rigidity reduces the conformational flexibility of molecules, which can lead to improved binding affinity and selectivity for receptors and transporters in the central nervous system and elsewhere. researchgate.net
Researchers have extensively explored derivatives of the 8-azabicyclo[3.2.1]octane skeleton to develop new drugs for a wide range of conditions. nih.gov The scaffold's versatility has led to its incorporation into compounds targeting dopamine (B1211576) transporters, muscarinic receptors, and other neurotransmitter systems. nih.govnih.gov The development of potent and selective dopamine uptake inhibitors, for example, has been a major focus, with the goal of creating treatments for cocaine abuse and other neurological disorders. nih.govnih.gov
The synthesis of these complex bicyclic structures, particularly in an enantiomerically pure form, remains a significant area of chemical research. researchgate.netresearchgate.net Studies focus on developing efficient and stereoselective synthetic routes to access the core scaffold and its derivatives. The academic interest is driven by the scaffold's proven track record in biologically active natural products and its potential as a template for designing next-generation therapeutics. nih.gov The investigation of C-3 substituted analogues, such as this compound, is a part of this broader effort to understand the structure-activity relationships (SAR) of this privileged scaffold and to unlock its full therapeutic potential. acs.org
Table 2: Research Applications of the 8-Azabicyclo[3.2.1]octane Scaffold
| Research Area | Therapeutic Target Example | Reference |
|---|---|---|
| Neurological Disorders | Dopamine Transporter | nih.govnih.gov |
| Neuromuscular Disorders | Muscarinic Acetylcholine (B1216132) Receptors | nih.gov |
| Endocrinology | Androgen Receptors (as SARMs) | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(10)4-6-2-3-7(5-8)9-6/h6-7,9-10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPSDOLVFRJEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC(C1)N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Stereochemical Foundations of 3 Methyl 8 Azabicyclo 3.2.1 Octan 3 Ol
Nomenclature and Isomeric Forms
The systematic name 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol refers to the core tropane (B1204802) skeleton, which is a bicyclic alkaloid. ehu.esrsc.org The stereochemistry at the C-3 position, where the hydroxyl group is attached, gives rise to two principal diastereomers, designated with the prefixes endo and exo. These isomers are more commonly known by their trivial names, tropine (B42219) and pseudotropine. nih.govnih.gov
endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (Tropine)
Tropine, or 3α-tropanol, is the endo isomer of the compound. nih.govnist.gov In this configuration, the hydroxyl group at the C-3 position is oriented axially with respect to the piperidine (B6355638) ring of the bicyclic system. Tropine is a key precursor in the biosynthesis of important tropane alkaloids such as scopolamine (B1681570). nih.gov It is formed through the stereospecific reduction of the precursor molecule, tropinone (B130398), a reaction catalyzed by the enzyme tropinone reductase I (TR-I). nih.govnih.gov
Table 1: Properties of endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
| Property | Value |
|---|---|
| Common Name | Tropine |
| Systematic Name | (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol |
| CAS Number | 120-29-6 |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| Stereochemistry | endo / 3α |
exo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (Pseudotropine)
Pseudotropine, also known as ψ-tropine or 3β-tropanol, is the exo isomer. ncats.iodrugfuture.comwikipedia.org In this form, the C-3 hydroxyl group is in an equatorial position. Pseudotropine is a stereoisomer of tropine and is found naturally in plants like the Coca plant. drugfuture.comwikipedia.org Its formation also begins with tropinone but involves a different enzyme, tropinone reductase II (TR-II). nih.govncats.io This enzyme facilitates the NADPH-dependent reduction of the 3-carbonyl group to a beta-hydroxyl group, resulting in the exo configuration. nih.govncats.io Pseudotropine serves as a precursor for the biosynthesis of calystegines. nih.gov
Table 2: Properties of exo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
| Property | Value |
|---|---|
| Common Name | Pseudotropine |
| Systematic Name | (1R,3s,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol |
| CAS Number | 135-97-7 |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| Stereochemistry | exo / 3β |
Elucidation of Absolute and Relative Stereochemistry within the 8-Azabicyclo[3.2.1]octane System
The 8-azabicyclo[3.2.1]octane framework, the core of the tropane alkaloids, is comprised of a six-membered piperidine ring and a five-membered pyrrolidine (B122466) ring that share a nitrogen atom and two carbon atoms. ehu.esuky.edu The stereochemistry of this system is complex, with the piperidine ring typically adopting a chair conformation and the pyrrolidine ring an envelope conformation. uky.eduresearchgate.netresearchgate.net
The relative stereochemistry of tropine and pseudotropine was a subject of considerable study. Early physicochemical methods, including the measurement of dipole moments and infrared spectra, were employed to assign the steric relationships. acs.org These studies led to the assignment of a trans configuration for tropine and a cis configuration for pseudotropine, referring to the relationship between the N-methyl group and the C-3 hydroxyl group. acs.org
The stereochemical descriptors endo and exo are used to denote the orientation of substituents on the bicyclic frame. google.com In the 8-azabicyclo[3.2.1]octane system, a substituent at the C-3 position is designated endo if it is oriented towards the C-6/C-7 bridge of the pyrrolidine ring (axial). Conversely, an exo substituent points away from this bridge (equatorial). google.com Therefore, tropine is the endo isomer, and pseudotropine is the exo isomer. nist.govnist.gov Another critical stereochemical aspect is the inversion of the N-methyl group, which can exist in either an axial or equatorial position. Studies on the precursor tropinone have shown a conformational equilibrium, with a preference for the equatorial N-methyl group. researchgate.netresearchgate.netacademie-sciences.fr This conformational flexibility is believed to play a role in the biological activity of tropane derivatives. researchgate.net
Advanced Spectroscopic and Structural Analysis
Modern analytical techniques have been indispensable in confirming the structure and stereochemistry of 3-Methyl-8-azabicyclo[3.2.1]octan-3-ol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the molecular structure in solution. Both ¹H and ¹³C NMR studies have confirmed that the bicyclic system of these compounds adopts a chair-envelope conformation in solvents like chloroform-d. researchgate.netresearchgate.net These analyses also show a preference for the N-methyl group to be in the equatorial position. researchgate.netresearchgate.net NMR spectroscopy is crucial for distinguishing between the endo and exo isomers based on the chemical shifts and coupling constants of the protons adjacent to the hydroxyl-bearing carbon.
X-ray Crystallography provides definitive information about the solid-state structure and conformation. Crystallographic studies of tropane derivatives have unequivocally confirmed the chair conformation of the piperidine ring and the envelope conformation of the pyrrolidine ring. uky.edu These analyses also provide precise bond lengths and angles and reveal intermolecular interactions. For instance, studies have shown that molecules in the crystal lattice are linked by intermolecular O–H···N hydrogen bonds, which stabilize the crystal structure. uky.eduresearchgate.net
Infrared (IR) Spectroscopy complements NMR and X-ray data, particularly in identifying functional groups and studying hydrogen bonding. The ν(O–H) stretching region in the IR spectrum can provide evidence of intermolecular associations in both solution and the solid state. researchgate.netacs.org
Table 3: Summary of Analytical Data for Isomers of this compound
| Technique | Finding | Reference |
|---|---|---|
| NMR Spectroscopy | Confirms chair-envelope conformation with equatorial N-CH₃ group in solution. | researchgate.net, researchgate.net |
| X-Ray Crystallography | Determines solid-state structure, confirming chair-envelope conformation and revealing intermolecular O–H···N hydrogen bonding. | researchgate.net, uky.edu |
| IR Spectroscopy | Used to assign steric relationships (cis/trans) and analyze hydrogen bonding. | acs.org |
Advanced Synthetic Methodologies for 3 Methyl 8 Azabicyclo 3.2.1 Octan 3 Ol and Its Bicyclic Core
Strategies for the Construction of the 8-Azabicyclo[3.2.1]octane Scaffold
The synthesis of the 8-azabicyclo[3.2.1]octane core has been approached through various innovative methodologies, including intramolecular cyclizations, ring expansions, and one-pot reactions. These strategies provide versatile pathways to this important bicyclic system.
Intramolecular Cyclization and Ring-Forming Reactions
Intramolecular cyclization represents a powerful strategy for the stereocontrolled formation of the 8-azabicyclo[3.2.1]octane scaffold. ehu.es One notable approach involves the intramolecular Mannich cyclization. This method has been successfully applied in the asymmetric synthesis of substituted tropinones, which are key precursors to the desired bicyclic system. nih.gov For instance, N-sulfinyl β-amino ketone ketals can be hydrolyzed to form dehydropyrrolidine ketones, which then undergo a Mannich cyclization upon treatment with reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)2O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to yield tropinone (B130398) derivatives. nih.gov
Another effective intramolecular strategy is the aza-Prins cyclization. This reaction involves the cyclization of an enamide, which can be initiated by a weak acid to generate a stabilized iminium ion. This intermediate then undergoes a 6-exo-trig cyclization to form the bicyclic structure. This method has proven to be highly chemo- and diastereoselective. beilstein-journals.org Additionally, intramolecular amination of remote C-H bonds, activated by a combination of light and heat, has emerged as a novel approach for constructing bridged bicyclic amines, including the 8-azabicyclo[3.2.1]octane framework. escholarship.org
| Cyclization Method | Key Intermediates | Reagents/Conditions | Outcome |
| Intramolecular Mannich Cyclization | Dehydropyrrolidine ketones | (Boc)2O, DMAP | Substituted tropinones |
| Aza-Prins Cyclization | Enamides, Iminium ions | Weak acid (e.g., H3PO4) | Bicyclic amines |
| Intramolecular C-H Amination | N/A | Light and Heat | Bridged bicyclic amines |
Ring Enlargement Approaches from Cyclohexanone (B45756) Derivatives
Ring enlargement strategies provide an alternative route to the 8-azabicyclo[3.2.1]octane core, often starting from more readily available cyclohexanone derivatives. One such method involves the ring expansion of a polysubstituted cyclohexanone. thieme-connect.com This approach can be a key step in the synthesis of complex tropane (B1204802) alkaloids.
One-Pot Aminocyclization Techniques for Analogous Bicyclic Systems
One-pot aminocyclization reactions offer an efficient and atom-economical approach to bicyclic amine systems. For the analogous 8-oxa-3-azabicyclo[3.2.1]octane system, a one-pot aminocyclization of 2,5-tetrahydrofurandimethanol has been developed. acs.org This reaction is catalyzed by a Pt/NiCuAlO catalyst and demonstrates the potential of one-pot strategies for the synthesis of related bicyclic scaffolds. acs.org Such methodologies often involve tandem reactions, such as dehydrative coupling and reductive cyclization of halo-sec-amides, to construct various N-heterocycles, including indolizidine and quinolizidine (B1214090) ring systems. rsc.org
Stereoselective and Enantioselective Synthesis of 8-Azabicyclo[3.2.1]octane Derivatives
Achieving stereocontrol in the synthesis of 8-azabicyclo[3.2.1]octane derivatives is crucial, as the biological activity of these compounds is often dependent on their stereochemistry. rsc.orgresearchgate.net Both diastereoselective and enantioselective methods have been developed to address this challenge.
Diastereoselective Approaches Utilizing Chiral Starting Materials
The use of chiral starting materials is a common strategy to induce diastereoselectivity in the synthesis of the 8-azabicyclo[3.2.1]octane scaffold. The "chiral pool" approach, which utilizes readily available enantiopure starting materials, is a prevalent methodology. ehu.es For example, chiral precursors such as pyroglutamic acid have been employed in the synthesis of these bicyclic systems. The use of chiral auxiliaries, like chiral α-methylbenzylamine, has also been shown to provide moderate diastereoselectivity in the formation of the bicyclic core.
A notable example of a diastereoselective approach is the gold-catalyzed cascade reaction for the synthesis of the related oxabicyclo[3.2.1]octane core. This domino process involves a sequence of cyclization and semi-pinacol rearrangements to construct the bicyclic system with high diastereoselectivity. nih.gov
| Chiral Source | Methodology | Outcome |
| Chiral Pool (e.g., pyroglutamic acid) | Incorporation into the synthetic route | Diastereoselective formation of the bicyclic scaffold |
| Chiral Auxiliaries (e.g., α-methylbenzylamine) | Temporary attachment to the substrate | Moderate diastereoselectivity |
| Chiral Catalysts (e.g., Gold(I) complexes) | Catalyzing a cascade reaction | High diastereoselectivity in oxabicyclo[3.2.1]octane synthesis |
Desymmetrization Strategies for Achiral Tropinone Derivatives
Desymmetrization of achiral meso-compounds, such as tropinone and its derivatives, provides an elegant and efficient route to enantiomerically enriched 8-azabicyclo[3.2.1]octane derivatives. rsc.orgthieme-connect.com This strategy avoids the need for chiral starting materials by introducing chirality into a symmetrical precursor.
One prominent desymmetrization technique is the enantioselective deprotonation of tropinone using a chiral lithium amide base, followed by an aldol (B89426) reaction. thieme-connect.comacs.org This method has been successfully employed in the synthesis of tropane alkaloids. acs.org Another powerful approach is the enantioselective hydroboration of tropenone derivatives. thieme-connect.com For instance, N-protected tropenones can be desymmetrized using reagents like (–)-diisopinocampheylborane ((–)-(Ipc)2BH) to produce chiral hydroxylated products with excellent enantiomeric excesses. thieme-connect.comepfl.ch
Furthermore, enzymatic resolutions have been utilized for the desymmetrization of tropinone derivatives. Lipase-mediated resolution of racemic mono-MOM ether derivatives of tropinone has yielded highly enantioenriched acetates and the corresponding MOM ether. researchgate.net
| Desymmetrization Method | Substrate | Reagent/Catalyst | Product | Enantiomeric Excess (ee) |
| Enantioselective Deprotonation/Aldol Reaction | Tropinone | Chiral lithium amide base | Chiral tropane derivatives | High |
| Enantioselective Hydroboration | N-Protected tropenones | (–)-(Ipc)2BH | Chiral hydroxylated tropinone derivatives | Excellent |
| Enzymatic Resolution | Racemic mono-MOM ether of tropinone | Lipase, vinyl acetate | Enantioenriched acetates and MOM ether | Up to 99% |
Chiral Catalyst-Mediated Transformations (e.g., Chiral Lithium Amide Promoted Aldol Reactions)
The enantioselective synthesis of tropane alkaloids and their derivatives has been a significant area of research. usask.ca One of the prominent strategies involves the desymmetrization of prochiral ketones like tropinone using chiral catalysts. researchgate.net Chiral lithium amides, in particular, have been extensively studied for their ability to induce enantioselectivity in reactions involving tropinone. usask.ca
The underlying principle of these transformations is the enantioselective deprotonation of a prochiral ketone by a chiral lithium amide base to generate a chiral enolate. This enolate can then react with an electrophile to yield an enantiomerically enriched product. The stereochemical outcome of the reaction is dictated by the structure of the chiral lithium amide.
While the direct chiral catalyst-mediated synthesis of 3-Methyl-8-azabicyclo[3.2.1]octan-3-ol is not extensively documented, the principles established through chiral lithium amide promoted aldol reactions of tropinone are highly relevant. In these reactions, tropinone is deprotonated with a chiral lithium amide, and the resulting chiral enolate is then trapped with an aldehyde, such as benzaldehyde. usask.ca This process has been shown to yield aldol products with high diastereoselectivity and enantioselectivity. researchgate.net
The successful application of this methodology in aldol reactions suggests its potential for the synthesis of chiral this compound. This could be envisioned through a two-step sequence involving the initial chiral lithium amide-mediated generation of a chiral tropinone enolate, followed by a reaction with a methylating agent. Alternatively, a chiral catalyst could be employed to mediate the enantioselective addition of a methyl group to the carbonyl of tropinone.
| Chiral Amine Precursor | Resulting Enantioselectivity (in aldol reactions) | Key Structural Features |
|---|---|---|
| (R,R)-1,2-diphenylethylenediamine derivatives | High | C2-symmetric diamine |
| (S)-(-)-2-(1-pyrrolidinylmethyl)pyrrolidine | Moderate to High | Bidentate ligand with pyrrolidine (B122466) rings |
| Chiral α-methylbenzylamine derivatives | Variable | Readily available chiral amine |
Key Precursors and Synthetic Intermediates
The synthesis of this compound and other tropane derivatives relies heavily on the availability and manipulation of key precursors and synthetic intermediates. Tropinone and nortropine (B26686) are two of the most crucial building blocks in this context.
Tropinone is a cornerstone in the synthesis of a vast array of tropane alkaloids and their analogues. researchgate.netwikipedia.org Its bicyclic structure provides the fundamental 8-azabicyclo[3.2.1]octane core, and the ketone functionality at the 3-position serves as a versatile handle for further chemical modifications. researchgate.net The first synthesis of tropinone was reported by Richard Willstätter in 1901, and a more efficient biomimetic synthesis was later developed by Robert Robinson in 1917. wikipedia.org
The direct synthesis of this compound from tropinone can be achieved through a Grignard reaction with a methylmagnesium halide (e.g., methylmagnesium bromide). This reaction involves the nucleophilic addition of the methyl group from the Grignard reagent to the carbonyl carbon of tropinone, followed by an acidic workup to yield the tertiary alcohol.
The stereochemistry of the product is a critical consideration in this synthesis. The approach of the nucleophile to the carbonyl group can occur from either the exo or endo face, leading to the formation of two possible stereoisomers. The facial selectivity of the nucleophilic addition is influenced by steric and electronic factors within the bicyclic tropinone framework.
Nortropine, which lacks the N-methyl group of tropine (B42219), is another valuable precursor in the synthesis of tropane derivatives. researchgate.net It can be obtained from tropinone through reduction. nih.gov The hydroxyl group at the 3-position and the secondary amine at the 8-position offer two points for functionalization.
When used as a chiral building block, nortropine's inherent chirality can be exploited to direct the stereochemical outcome of subsequent reactions. For instance, enantiomerically pure nortropine can be used as a starting material to synthesize a variety of chiral tropane derivatives. Recent studies have demonstrated the use of N-protected nortropane derivatives in catalytic asymmetric synthesis. For example, Rh-catalyzed asymmetric Suzuki–Miyaura-type cross-coupling reactions have been successfully performed on racemic N-Boc-nortropane-derived allylic chlorides, proceeding via a kinetic resolution to afford enantiomerically enriched products. nih.govresearchgate.net This highlights the potential of nortropine-derived scaffolds in asymmetric catalysis. nih.gov
The synthesis of this compound from a chiral nortropine derivative would involve the protection of the secondary amine, followed by oxidation of the alcohol to a ketone, and then a stereoselective Grignard reaction with a methylmagnesium halide. The protecting group on the nitrogen can be subsequently removed and replaced with a methyl group to yield the final product.
Process Optimization and Scale-Up Considerations in 8-Azabicyclo[3.2.1]octan-3-ol Synthesis
The transition from a laboratory-scale synthesis to an industrial production process for 8-azabicyclo[3.2.1]octan-3-ol and its derivatives necessitates careful consideration of various factors to ensure efficiency, safety, and cost-effectiveness. nih.gov
One of the key areas for optimization is the choice of starting materials and reagents. For instance, some processes for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols have been improved by eliminating the use of nortropinone hydrochloride, which is described as an expensive and relatively unstable reagent. google.com
The optimization of reaction conditions is another critical aspect. For Grignard reactions involving tropinone, factors such as the choice of solvent, reaction temperature, and the rate of addition of the Grignard reagent can significantly impact the yield and purity of the product. The use of online monitoring techniques, such as NMR spectroscopy, can aid in the real-time analysis and control of Grignard reactions, leading to improved reproducibility and safety. nih.gov
Process intensification strategies, which aim to develop smaller, cleaner, and more energy-efficient manufacturing processes, are also highly relevant. mdpi.com For the synthesis of tropane derivatives, this could involve the development of continuous flow processes, which can offer advantages in terms of heat and mass transfer, reaction time, and safety, especially for highly exothermic reactions like Grignard additions.
Furthermore, the development of one-pot procedures, where multiple reaction steps are carried out in the same reactor without the isolation of intermediates, can lead to significant improvements in efficiency by reducing the number of unit operations and minimizing waste generation. google.com
| Factor | Optimization Strategy | Potential Benefits |
|---|---|---|
| Starting Materials | Use of stable and cost-effective precursors | Reduced cost, improved process robustness |
| Reaction Conditions | Optimization of temperature, concentration, and catalyst loading; use of online monitoring | Increased yield and purity, enhanced safety |
| Process Design | Implementation of continuous flow chemistry and one-pot procedures | Improved efficiency, reduced waste, better scalability |
| Downstream Processing | Development of efficient purification and isolation methods | Higher product quality, reduced production time |
Chemical Reactivity and Derivatization Strategies of 3 Methyl 8 Azabicyclo 3.2.1 Octan 3 Ol
Functional Group Transformations on the Hydroxyl Moiety
The secondary hydroxyl group at the C-3 position of the tropane (B1204802) ring is a primary site for functional group transformations. Its reactivity allows for oxidation, reduction (from the corresponding ketone), esterification, and etherification, enabling the synthesis of a wide array of derivatives.
The oxidation of the 3-hydroxyl group of tropine (B42219) yields the corresponding ketone, tropinone (B130398). This conversion is a fundamental step in the synthesis of many tropane alkaloids and their analogs. sci-hub.seacs.orgbris.ac.uk Tropinone serves as a central intermediate, providing a starting point for various synthetic pathways. vanilla47.comnih.gov
One of the classic methods for this transformation is the Oppenauer oxidation. wikipedia.org This reaction employs an aluminum alkoxide, such as aluminum isopropoxide or aluminum t-butoxide, as a catalyst and a simple ketone like acetone (B3395972) as the hydride acceptor. alfa-chemistry.commychemblog.com The Oppenauer oxidation is valued for its mild conditions and high selectivity for secondary alcohols, leaving other sensitive functional groups intact. wikipedia.orgmychemblog.com It has been widely used in the synthesis of steroids, hormones, and alkaloids, including the preparation of codeinone (B1234495) from codeine and progesterone (B1679170) from pregnenolone. wikipedia.org
Table 1: Selected Methods for the Oxidation of Tropine to Tropinone
| Method | Reagents/Catalyst | Key Features |
|---|---|---|
| Oppenauer Oxidation | Aluminum isopropoxide, Acetone | Mild conditions, high selectivity for secondary alcohols. wikipedia.orgalfa-chemistry.commychemblog.com |
| Chromate-based Oxidation | Pyridinium chlorochromate (PCC) | Alternative to Oppenauer, but uses toxic chromium reagents. wikipedia.org |
| DMSO-based Oxidation | Swern Oxidation | Another alternative using dimethyl sulfoxide. wikipedia.org |
| Other Methods | Oxidation from ψ-tropine | Tropinone can also be formed via oxidation of tropine's geometric isomer, ψ-tropine. bris.ac.uk |
The reduction of tropinone is a stereochemically significant reaction, as it can produce two different stereoisomers: tropine (3α-tropanol) and pseudotropine (3β-tropanol). nih.gov The orientation of the resulting hydroxyl group is determined by the reducing agent and reaction conditions.
In nature, this stereospecific reduction is catalyzed by two distinct enzymes: tropinone reductase I (TR-I) and tropinone reductase II (TR-II). nih.govnih.gov Both are NADPH-dependent enzymes. wikipedia.org
Tropinone Reductase I (TR-I) stereospecifically reduces tropinone to tropine. nih.govnih.gov
Tropinone Reductase II (TR-II) stereospecifically reduces tropinone to pseudotropine. nih.govnih.gov
The differing kinetic properties and higher activity of TR-I in many plant species lead to tropine being the major reduction product in vivo. wikipedia.org
Chemical reduction methods have been extensively studied to control the stereoselectivity of this transformation. oup.com
Diisobutylaluminum hydride (DIBAH) in tetrahydrofuran (B95107) at -78 °C has been shown to be a highly selective method for producing tropine, yielding up to 95% of the desired α-alcohol with only 3% of the β-epimer, pseudotropine. oup.comoup.com
Reductions with lithium aluminum hydride (LiAlH₄) , sodium borohydride (B1222165) (NaBH₄) , or potassium borohydride (KBH₄) tend to be less selective, affording mixtures of tropine and pseudotropine. oup.com
The Meerwein-Ponndorf-Verley reduction , while capable of producing a higher proportion of tropine under certain conditions, can favor the more thermodynamically stable pseudotropine upon prolonged reaction times. oup.com
Treatment with zinc and hydriodic acid can also reduce tropinone, but may lead to over-reduction to tropane. bris.ac.ukoup.com
The stereochemical outcome is crucial as tropine is the precursor for hyoscyamine (B1674123) and scopolamine (B1681570), while pseudotropine is the precursor for calystegines. nih.gov
Esterification of the 3-hydroxyl group is a key strategy for synthesizing a vast number of naturally occurring and semi-synthetic tropane alkaloids. researchgate.netbris.ac.uk Many tropane-based pharmaceuticals are esters, which exhibit a wide range of biological activities. researchgate.netbris.ac.uk
The synthesis of atropine (B194438), for example, involves the esterification of tropine with tropic acid. acs.orgbris.ac.uk Similarly, other derivatives are formed through esterification with various acids. researchgate.net
Datumetine can be synthesized by treating tropine with p-anisoyl chloride in the presence of triethylamine. acs.org
Trans-3β-(cinnamoyloxy)tropane is produced by reacting pseudotropine with trans-cinnamic acid using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. acs.org
Micro-methods for the esterification of tropine have been developed, highlighting the importance of this reaction in pharmaceutical synthesis. nih.gov The process can involve heating the alcohol and acid together, sometimes in the presence of an acid catalyst like HCl or methanesulfonic acid. bris.ac.ukgoogle.com
Etherification reactions at the hydroxyl moiety, while less common than esterification for this specific compound, represent another potential route for derivatization, allowing for the introduction of different alkyl or aryl groups to modify the molecule's properties.
N-Alkylation and N-Derivatization of the Azabicyclic Nitrogen
The tertiary nitrogen atom in the 8-position of the tropane skeleton is another key site for chemical modification. researchgate.net Altering the substituent on this nitrogen can significantly impact the pharmacological profile of the resulting compound. researchgate.net
A common strategy involves the N-demethylation of tropine or its derivatives to yield the corresponding secondary amine, nortropane. researchgate.netwikipedia.org This intermediate can then be subjected to various N-alkylation or N-acylation reactions.
N-demethylation can be achieved using reagents like 2,2,2-trichloroethyl carbamate (B1207046) followed by reduction. nih.gov
The resulting nortropane derivative can be alkylated with reagents such as allyl bromide or isopropyl bromide. nih.govrsc.org Catalytic reduction of an N-allyl group can then yield the N-propyl analogue. nih.gov
This stepwise approach is often preferred over direct quaternization of the tertiary amine because it allows for controlled and specific introduction of substituents. researchgate.netrsc.org For instance, the synthesis of ipratropium (B1672105) bromide is achieved by alkylating noratropine (B1679849) with isopropyl bromide, followed by quaternization with methyl bromide to ensure the correct stereochemistry of the nitrogen substituents. researchgate.netrsc.org
Direct synthesis of N-substituted nortropinone derivatives from tropinone is also possible, providing an efficient route to a variety of analogs. researchgate.net
Introduction of Other Functional Groups and Substituents
Beyond modifications at the C-3 hydroxyl and N-8 positions, functional groups and substituents can be introduced at other positions on the bicyclic tropane ring. This allows for extensive exploration of structure-activity relationships.
Strategies have been developed for substitution at various carbons:
C-2 and C-4 Positions: Aldol (B89426) condensation of tropinone with various aldehydes in the presence of a base like aqueous NaOH can introduce substituents at the C-2 position, forming 2-substituted-8-azabicyclo[3.2.1]octan-3-ones. koreascience.kr Enantioselective deprotonation of tropinone using chiral lithium amides allows for the introduction of functional groups at the C-2 or C-4 positions. mdma.ch
C-3 Position: In addition to the hydroxyl group, aryl groups can be introduced at the C-3 position. For example, reacting a nortropinone derivative with an aryl lithium reagent can yield 3-aryl-8-azabicyclo[3.2.1]octan-3-ol compounds. nih.gov
C-6 and C-7 Positions: Functionalization at the C-6 and C-7 positions is also achievable. For instance, dihydroxylation of a trop-6-ene intermediate using osmium tetroxide (OsO₄) can introduce hydroxyl groups at these positions. acs.org This provides access to dihydroxytropanes. researchgate.netresearchgate.net
These methods enable the synthesis of a wide range of tropane analogs with diverse substitution patterns, which is critical for developing compounds with specific biological targets. acs.orgnih.gov
Regioselective and Stereoselective Functionalization of the Bicyclic System
The rigid, bicyclic structure of the tropane skeleton presents unique challenges and opportunities for regioselective and stereoselective synthesis. mdpi.com Controlling the precise spatial arrangement of functional groups is essential, as the biological activity of tropane alkaloids is often highly stereospecific. nih.gov
Key strategies for achieving stereocontrol include:
Enantioselective Deprotonation: The deprotonation of the prochiral ketone, tropinone, using chiral lithium amides can generate a lithium enolate with high enantiomeric excess (up to 95% ee). researchgate.netresearchgate.net This enolate can then be trapped with electrophiles to introduce substituents at the C-2 or C-4 position in a stereocontrolled manner. mdma.chresearchgate.net This has been a key step in the synthesis of various tropane alkaloids. researchgate.net
Stereoselective Reduction: As discussed in section 4.1.2, the reduction of the tropinone carbonyl group can be highly stereoselective. Enzymatic reductions provide near-perfect stereocontrol, while chemical methods using bulky reducing agents like diisobutylaluminum hydride can strongly favor the formation of the α-alcohol (tropine). nih.govwikipedia.orgoup.com The differing van der Waals surfaces and electrostatic features of the active sites in tropinone reductases I and II are responsible for their opposite stereospecificities. acs.org
Diastereoselective Reactions: Synthetic sequences have been developed for the diastereoselective introduction of functional groups. For example, a sequence involving enantioselective deprotonation, diastereoselective reduction of a cycloheptenone intermediate, and allylic oxidation can lead to the stereoselective introduction of an exo-hydroxyl group at the C-7 position of the tropinone skeleton. researchgate.net
These advanced synthetic methods provide access to enantiomerically pure tropane alkaloids and their analogs, which is crucial for pharmacological studies and drug development. researchgate.netresearchgate.netmdpi.com
Synthesis of Structurally Related Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies
The 3-methyl-8-azabicyclo[3.2.1]octan-3-ol scaffold serves as a crucial template in medicinal chemistry for the development of novel therapeutic agents. Its rigid bicyclic structure provides a well-defined spatial arrangement for appended functional groups, making it an ideal framework for structure-activity relationship (SAR) studies. Researchers have systematically synthesized a variety of analogs and derivatives by modifying different positions of the molecule to probe interactions with biological targets and optimize pharmacological properties.
Key strategies for derivatization focus on three primary locations: the nitrogen at the 8-position, the hydroxyl group at the 3-position, and the methyl group at the 3-position. Modifications at these sites have led to the discovery of potent and selective ligands for a range of biological targets, including dopamine (B1211576) transporters, androgen receptors, and opioid receptors.
Derivatization at the N-8 Position:
The nitrogen atom at the 8-position of the tropane ring is a common site for modification to explore its influence on receptor binding and selectivity. SAR studies have shown that the N-substituent critically affects binding affinity for targets like the dopamine D2-like receptor subtypes. nih.gov For instance, replacing the piperidine (B6355638) ring in known dopamine receptor ligands with a tropane scaffold and subsequently exploring various N-substituents has led to compounds with significantly improved binding affinities. nih.gov
In the pursuit of potent monoamine transporter ligands, a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives were synthesized. nih.govresearchgate.net These studies identified that an 8-cyclopropylmethyl group imparted high selectivity for the serotonin (B10506) transporter (SERT) over the dopamine transporter (DAT), while an 8-(4-chlorobenzyl) derivative was found to be highly selective for DAT over the norepinephrine (B1679862) transporter (NET). nih.govresearchgate.net
| Compound | N-8 Substituent | DAT Ki (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
|---|---|---|---|---|
| 22e | Cyclopropylmethyl | 4.0 | 1060 | - |
| 22g | 4-Chlorobenzyl | 3.9 | - | 1358 |
Modification at the C-3 Position:
The C-3 position, bearing the tertiary alcohol, is another critical site for derivatization. The synthesis of selective androgen receptor modulators (SARMs) has utilized this scaffold. An efficient convergent synthesis was developed for the SARM ACP-105, starting from 2-chloro-4-fluoro-3-methylbenzonitrile (B581074) and endo-3-exo-methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride. acs.org Further SAR studies involved replacing the methyl group at C-3 with other alkyl groups, such as a cyclopropyl (B3062369) group, to investigate the impact on androgen receptor activity. acs.org
For example, the synthesis of 4-(3-endo-hydroxy-3-exo-cyclopropyl-8-azabicyclo[3.2.1]oct-8-yl)naphthalene-1-carbonitrile was achieved by reacting the corresponding 3-oxo precursor with cyclopropylmagnesium bromide. acs.org This systematic modification at the C-3 position allowed for the exploration of the steric and electronic requirements of the receptor's binding pocket.
In a different context, the hydroxyl group at C-3 can be used as a handle for further reactions. For example, in the development of N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the C-3 oxygen was incorporated into an ether linkage. SAR studies revealed a strong stereochemical preference, with the endo-isomer showing submicromolar activity while the corresponding exo-diastereoisomer was inactive. acs.orgnih.gov
| Compound | C-3 Substituent | Synthetic Precursor | Reagent |
|---|---|---|---|
| 9a | -OH, -CH3 | 4-(3-oxo-8-azabicyclo[3.2.1]oct-8-yl)naphthalene-1-carbonitrile | Methylmagnesium bromide |
| 9e | -OH, -Cyclopropyl | 4-(3-oxo-8-azabicyclo[3.2.1]oct-8-yl)naphthalene-1-carbonitrile | Cyclopropylmagnesium bromide |
Aryl and Heteroaryl Substitutions:
Another fruitful strategy for generating diversity involves the introduction of various aryl and heteroaryl moieties, typically linked through the N-8 position. In the development of dopamine D2/D3 receptor ligands, systematic substitutions on a 3-aryltropine template were investigated. nih.gov This involved preparing a variety of heteroarylmethyl side chains, such as benzofuryl and benzothienyl groups, and attaching them to the nitrogen at the 8-position. nih.gov These modifications led to the discovery of ligands with high affinity and varying degrees of selectivity for D2 versus D3 receptors. For instance, a 3-benzofurylmethyl substituent induced high affinity that was not achieved in similarly substituted piperidine analogs. nih.gov
Similarly, the development of kappa opioid receptor antagonists involved linking various benzamide (B126) moieties to the 3-position via an ether linkage, resulting in a series of (8-azabicyclo[3.2.1]octan-3-yloxy)-benzamides with potent and selective κ-antagonism. nih.gov The discovery of vasopressin V1A receptor antagonists also followed a similar path, leading to novel (8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides. nih.gov These examples underscore the versatility of the 8-azabicyclo[3.2.1]octane core in orienting complex functionalities for optimal receptor interaction.
| Compound | N-8 Substituent | D2R Ki (nM) | D3R Ki (nM) |
|---|---|---|---|
| 31 | Indolylmethyl analog | 33.4 | 15.5 |
| 45 | 3-Benzofurylmethyl | 1.7 | 0.34 |
| 41 | Benzothienylmethyl analog | 12.9 | 3.62 |
These detailed SAR studies, enabled by the targeted synthesis of diverse analogs, demonstrate the power of the this compound scaffold in drug discovery. By systematically altering substituents at key positions, researchers can fine-tune the pharmacological profile of the resulting compounds to achieve high potency and selectivity for a wide array of biological targets.
Advanced Analytical and Computational Studies of 3 Methyl 8 Azabicyclo 3.2.1 Octan 3 Ol and Its Analogs
Comprehensive Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental tools for determining the molecular structure of tropane (B1204802) alkaloids. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information on the connectivity of atoms, the stereochemistry, and the elemental composition of these bicyclic compounds.
High-resolution NMR spectroscopy is an indispensable technique for the structural confirmation of 3-Methyl-8-azabicyclo[3.2.1]octan-3-ol and its analogs. Both ¹H and ¹³C NMR provide critical data for elucidating the intricate bicyclic tropane skeleton.
In ¹³C NMR spectroscopy, the chemical shift of each carbon atom provides information about its local electronic environment. For tropane alkaloids, self-consistent and unambiguous assignments of all carbon resonances are possible with the aid of proton decoupling techniques and by comparison with simpler, analogous compounds. nih.gov The ¹³C NMR spectra of numerous tropane alkaloids have been determined, creating a valuable database for identifying similar systems. nih.govresearchgate.net For instance, studies on isomers like 3-methyl-3-azabicyclo[3.2.1]octan-8-ols have utilized ¹H and ¹³C NMR to establish the chair-envelope conformation of the molecule in solution. researchgate.net
One-dimensional (1D) techniques like Nuclear Overhauser Effect (NOE) experiments, along with two-dimensional (2D) NMR techniques such as homonuclear (NOESY) and heteronuclear (gHSQC) correlation spectroscopy, are employed to confirm spatial proximities and C-H correlations, which are vital for assigning the stereochemistry of substituents on the tropane ring. researchgate.net
Interactive Table: Representative ¹³C NMR Chemical Shifts (ppm) for the Tropane Core in Analogs
| Carbon Atom | Tropine (B42219) (in CDCl₃) nih.gov | Cocaine (in CDCl₃) nih.gov | Scopolamine (B1681570) (in CDCl₃) nih.gov |
| C-1/C-5 | 62.1 | 61.9 | 59.9 |
| C-2/C-4 | 35.5 | 35.5 | 26.1 |
| C-3 | 64.9 | 66.9 | 58.0 |
| C-6/C-7 | 26.2 | 25.5 | 26.1 |
| N-CH₃ | 40.3 | 41.0 | 40.0 |
Mass spectrometry, particularly when coupled with chromatographic techniques, is a powerful tool for the identification, quantification, and structural elucidation of this compound and its analogs. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of tropane alkaloids. researchgate.netnih.gov The electron ionization (EI) mass spectra of these compounds show characteristic fragmentation patterns that can be used for identification. researchgate.net However, a significant challenge with GC-MS is the thermal instability of some tropane alkaloids, such as atropine (B194438) and scopolamine, which can degrade at high inlet temperatures, potentially leading to them being overlooked. mdpi.com Decreasing the inlet temperature or derivatizing the compounds can mitigate this degradation. mdpi.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are often the methods of choice as they avoid the high temperatures of GC and can analyze thermosensitive, polar, and high-molecular-weight compounds. researchgate.netmdpi.com These techniques offer high sensitivity and selectivity, making them ideal for detecting trace amounts of alkaloids and their metabolites in complex matrices like biological fluids and plant extracts. researchgate.netsigmaaldrich.com Ultra-high performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry (UPLC-Q/TOF-MS) has been used to rapidly profile dozens of tropane alkaloids based on their fragmentation behavior. nih.gov
Interactive Table: Common Analytical Mass Spectrometry Techniques for Tropane Alkaloids
| Technique | Application | Advantages | Challenges |
| GC-MS | Identification and quantification in biological and plant materials. nih.govnih.gov | High separation efficiency for volatile compounds. | Thermal degradation of sensitive alkaloids like atropine. mdpi.com |
| LC-MS | Analysis of thermosensitive and polar alkaloids. researchgate.net | Avoids thermal degradation; high sensitivity. sigmaaldrich.com | Matrix effects can interfere with quantification. |
| LC-MS/MS | Metabolite profiling and quantification in complex matrices. researchgate.netnih.gov | High selectivity and sensitivity; provides structural information. | Requires sophisticated instrumentation. |
The separation and purification of individual tropane alkaloids from complex mixtures, such as plant extracts, is a critical step for their analysis and use. A variety of advanced chromatographic techniques are employed for this purpose. researchgate.net
High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of tropane alkaloids. researchgate.net Reversed-phase C18 columns are frequently used, and micellar HPLC has been developed to separate key alkaloids like hyoscyamine (B1674123) and scopolamine directly from crude drug extracts without extensive purification. researchgate.netnih.gov
Gas Chromatography (GC) is also widely used, often with semi-polar capillary columns to achieve satisfactory separation from endogenous impurities in biological samples. researchgate.netnih.gov
For purification, sample preparation methods such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are crucial. akjournals.com The pH of the solution is a key parameter in these extraction methods, as the solubility of tropane alkaloids is pH-dependent. researchgate.netrsc.org LLE using dichloromethane (B109758) from an alkalized aqueous extract has shown to be a highly effective purification method. akjournals.com Column chromatography on silica (B1680970) gel is also a standard procedure for isolating pure alkaloids from crude extracts. researchgate.net
Computational Chemistry Approaches for Molecular Understanding
Computational chemistry provides powerful insights into the molecular properties of this compound and its analogs, complementing experimental data. These approaches can predict molecular structures, conformations, and interactions with biological targets.
Molecular docking is a computational technique used to predict how a molecule, such as a tropane alkaloid, binds to a macromolecular target, typically a protein receptor. This method is instrumental in understanding the structure-activity relationships (SAR) that govern the pharmacological effects of these compounds.
For example, tropane alkaloids like scopolamine and atropine are known antagonists of muscarinic acetylcholine (B1216132) receptors. nih.gov Virtual screening and molecular docking simulations have been employed to identify tropane alkaloids with high selectivity for specific muscarinic receptor subtypes (e.g., M₂ or M₃). nih.gov These simulations help to elucidate the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the alkaloid and the amino acid residues in the receptor's binding site. This information can guide the rational design of new, more selective therapeutic agents. nih.gov
Computational methods, including ab initio calculations, are used in conjunction with experimental data from NMR and IR spectroscopy to perform detailed conformational analyses. researchgate.net Studies on various analogs have shown that the bicyclic system typically adopts a preferred chair-envelope conformation. researchgate.netresearchgate.net In this arrangement, the six-membered piperidine (B6355638) ring is in a chair conformation, while the five-membered pyrrolidine (B122466) ring adopts an envelope shape. researchgate.net The orientation of substituents, such as the N-methyl group, is also critical, with an equatorial disposition often being the most stable. researchgate.netresearchgate.net
Molecular dynamics (MD) simulations can further enhance this understanding by modeling the movement of the atoms in the molecule over time. These simulations provide a dynamic picture of the molecule's flexibility and its interactions with its environment, such as a solvent or a receptor binding pocket, which is crucial for a complete understanding of its biological function. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations have emerged as a powerful tool for elucidating the intricate relationship between the three-dimensional structure of this compound and its analogs and their chemical behavior. These computational methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic landscape of molecules, which is fundamental to understanding their stability, conformation, and reactivity. By solving approximations of the Schrödinger equation, these techniques can model molecular systems with high accuracy, predicting properties that are often difficult or impossible to measure experimentally.
Research on the 8-azabicyclo[3.2.1]octane framework, the core of the target compound, frequently employs DFT to investigate molecular geometry and thermodynamics. For instance, ab initio DFT calculations have been successfully used to compare and evaluate the relative stabilities of various structural isomers within the bicyclo[3.2.1]octane class. chemscene.com These studies typically involve geometry optimization to find the lowest energy conformation of the molecule, followed by calculations of energetic and thermodynamic parameters. The choice of functional, such as the widely used B3LYP, and the basis set (e.g., 6-31G* or 6-311G**) are critical for achieving reliable results that correlate well with experimental data. nih.gov
The electronic structure, once determined, offers a detailed map of electron distribution, which is key to predicting chemical reactivity. Calculations can reveal the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability.
Furthermore, these computational models are instrumental in predicting the outcomes of chemical reactions. DFT computations have been used to explore reaction mechanisms involving the 8-azabicyclo[3.2.1]octane scaffold, suggesting stepwise pathways and explaining observed regio- and stereoselectivity. nih.gov By calculating the energy profiles of different reaction pathways, researchers can identify the most likely mechanism and the structure of transition states. nist.gov
A significant aspect of the reactivity of these nitrogen-containing bicyclic compounds is their conformational flexibility, particularly concerning the nitrogen atom's substituents. The relative stability of different invertomers (isomers resulting from the inversion of the nitrogen atom) can significantly influence how the molecule interacts with its environment, such as a biological receptor. chemspider.com Quantum chemical calculations can precisely quantify the energetic differences between these conformers. For example, the relative free energies of equatorial and axial N-invertomers in related N-substituted nortropinones have been calculated to predict their equilibrium ratios in different environments. chemspider.com
The following table presents data from a DFT study on N-substituted nortropinone analogs, illustrating how computational methods are used to predict the relative stability of different conformers. This provides insight into the steric and electronic factors governing the conformational preferences within the broader 8-azabicyclo[3.2.1]octane family.
| Compound (N-substituent) | Method/Basis Set | Calculated Relative Free Energy (ΔG, kcal/mol) of Equatorial to Axial N-Inversion | Predicted Equatorial:Axial Ratio |
|---|---|---|---|
| N-Ethyl (1a) | B3LYP/6-311+G(2d,p) | 0.15 | 1.3 |
| N-Isopropyl (1b) | B3LYP/6-311+G(2d,p) | -0.46 | 0.46 |
| N-tert-Butyl (1c) | B3LYP/6-311+G(2d,p) | 2.1 | 35.1 |
| N-Phenyl (1d) | B3LYP/6-311+G(2d,p) | -1.8 | 0.046 |
| N-Benzyl (1e) | B3LYP/6-311+G(2d,p) | 0.41 | 2.0 |
Data adapted from a study on N-substituted nortropinone analogs, which share the 8-azabicyclo[3.2.1]octane core. The calculations were performed for the gas phase at 298.15 K. chemspider.com
Future Research Directions and Emerging Applications of 3 Methyl 8 Azabicyclo 3.2.1 Octan 3 Ol
Development of Novel Pharmacological Tools and Research Probes
The rigid structure of 3-Methyl-8-azabicyclo[3.2.1]octan-3-ol makes it an attractive scaffold for the design of selective ligands for various biological targets. An efficient, convergent synthesis has been developed to prepare selective androgen receptor modulators (SARMs) from endo-3-exo-methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride. acs.org This highlights the utility of this scaffold in creating compounds that can probe the structure and function of nuclear hormone receptors.
Furthermore, the broader 8-azabicyclo[3.2.1]octane framework has been instrumental in the discovery of antagonists for various receptors. For instance, high-throughput screening identified potent and selective kappa opioid receptor antagonists based on an 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide scaffold. nih.gov Similarly, a novel series of 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides were identified as high-affinity, selective antagonists of the vasopressin V1A receptor. nih.gov These examples underscore the potential of derivatives of this compound to be developed into highly specific research probes to investigate the physiological and pathological roles of these receptor systems. The development of such tools is crucial for dissecting complex biological pathways and identifying new therapeutic targets.
| Scaffold/Derivative | Target Receptor | Application |
| endo-3-exo-methyl-8-azabicyclo[3.2.1]octan-3-ol | Androgen Receptor | Development of Selective Androgen Receptor Modulators (SARMs) acs.org |
| 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide | Kappa Opioid Receptor | Selective Antagonists nih.gov |
| 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamide | Vasopressin V1A Receptor | Selective Antagonists nih.gov |
Advancements in Asymmetric Synthesis of Complex Tropane (B1204802) Alkaloids
The synthesis of tropane alkaloids, which are characterized by the 8-azabicyclo[3.2.1]octane core, has been a long-standing challenge in organic chemistry. rsc.org The development of enantioselective methods to construct this bicyclic scaffold is critical for accessing biologically active isomers. ehu.es Recent advancements have focused on catalytic enantioselective reactions as an efficient alternative to traditional strategies. ehu.es
One notable strategy involves the ring-closing iodoamination of acyclic precursors to construct the 8-azabicyclo[3.2.1]octane scaffold with high diastereoselectivity. This method has been successfully applied to the asymmetric synthesis of the tropane alkaloid (+)-pseudococaine. nih.gov Another powerful approach is the rhodium-catalyzed [4+3] cycloaddition reaction of vinyldiazoacetates with N-Boc pyrroles, which provides enantioselective access to substituted tropanes. nih.gov These innovative synthetic strategies open up new avenues for the efficient and stereocontrolled synthesis of complex tropane alkaloids and their analogs, starting from or incorporating the this compound framework. Such advancements are pivotal for creating libraries of novel compounds for biological screening and for the total synthesis of rare natural products.
| Synthetic Method | Key Features | Application Example |
| Ring-closing iodoamination | High diastereoselectivity (>99:1 dr) | Asymmetric synthesis of (+)-pseudococaine nih.gov |
| Rhodium-catalyzed [4+3] cycloaddition | Enantioselective access to substituted tropanes | Synthesis of tropane analogs nih.gov |
| Intramolecular Mannich cyclization | Asymmetric synthesis of substituted tropanones | Access to ring-substituted tropane skeletons nih.gov |
Exploration of Novel Biological Targets and Therapeutic Pathways
The structural versatility of the 8-azabicyclo[3.2.1]octane core, including that of this compound, has prompted the exploration of its derivatives against a wide range of biological targets beyond the classical tropane alkaloid receptors. Research has shown that compounds incorporating this scaffold can act as potent monoamine reuptake inhibitors, which are crucial for the treatment of depression and other neurological disorders. google.com
Furthermore, derivatives have been identified as selective antagonists for the kappa opioid receptor, which has implications for treating addiction, depression, and anxiety. nih.gov The discovery of vasopressin V1A receptor antagonists based on this scaffold opens up potential therapeutic avenues for conditions such as dysmenorrhea and Raynaud's phenomenon. nih.gov More recently, a novel class of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors featuring a pyrazole (B372694) azabicyclo[3.2.1]octane core has been discovered, presenting a promising strategy for managing inflammatory conditions. acs.orgnih.gov These findings highlight the vast therapeutic potential of this chemical scaffold and encourage further investigation into its interactions with a broader range of biological targets and its application in novel therapeutic pathways.
| Derivative Class | Biological Target | Potential Therapeutic Area |
| 8-azabicyclo[3.2.1]octane derivatives | Monoamine Transporters | Depression, Neurological Disorders google.com |
| 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides | Kappa Opioid Receptor | Addiction, Depression, Anxiety nih.gov |
| 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides | Vasopressin V1A Receptor | Dysmenorrhea, Raynaud's Phenomenon nih.gov |
| Pyrazole azabicyclo[3.2.1]octane sulfonamides | NAAA | Inflammatory Conditions acs.orgnih.gov |
Integration with Modern Drug Discovery and Chemical Biology Platforms
The 8-azabicyclo[3.2.1]octane scaffold is well-suited for integration into modern drug discovery and chemical biology platforms. Its rigid and well-defined three-dimensional structure makes it an ideal candidate for structure-based drug design. Crystal structures of tropane analogs bound to their targets can provide valuable insights for the rational design of new and more potent ligands. uky.edu
High-throughput screening (HTS) has already proven effective in identifying novel activities for this class of compounds, as demonstrated by the discovery of kappa opioid receptor antagonists. nih.gov The amenability of the this compound core to combinatorial synthesis will facilitate the creation of large and diverse chemical libraries for screening against a multitude of biological targets. Furthermore, the development of chemical probes based on this scaffold, as discussed in section 7.1, is a key aspect of chemical biology, enabling the interrogation of biological systems and the validation of new drug targets. The continued application of these modern platforms to derivatives of this compound is expected to accelerate the discovery of new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
